2,5-dioxopyrrolidin-1-yl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxopyrrolidin-1-yl formate is an organic compound with the molecular formula C5H5NO4 and a molecular weight of 143.1 g/mol . It is also known by its IUPAC name, 1-(formyloxy)-2,5-pyrrolidinedione . This compound is characterized by the presence of a pyrrolidine ring with two keto groups at positions 2 and 5, and a formate ester group at position 1. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dioxopyrrolidin-1-yl formate typically involves the reaction of succinic anhydride with formic acid in the presence of a catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the process. The compound is produced in large quantities and is subjected to rigorous quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dioxopyrrolidin-1-yl formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The formate ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and alcohols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolidinediones .
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl formate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-dioxopyrrolidin-1-yl formate involves its interaction with specific molecular targets and pathways. The compound can inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which plays a role in its anticonvulsant and analgesic properties . Additionally, it can bind to neuronal sodium channels and NMDA receptors, contributing to its pharmacological effects .
Comparison with Similar Compounds
2,5-Dioxopyrrolidin-1-yl acrylate: Used as a protein cross-linking agent.
2-Cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide: Utilized in the synthesis of thiazole, pyrazole, and pyridine derivatives.
Uniqueness: 2,5-Dioxopyrrolidin-1-yl formate is unique due to its specific structural features and reactivity. Its formate ester group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis. Additionally, its ability to interact with multiple molecular targets enhances its potential in medicinal chemistry .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) formate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4/c7-3-10-6-4(8)1-2-5(6)9/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHSIXDWFKZUGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17592-54-0 |
Source
|
Record name | 2,5-dioxopyrrolidin-1-yl formate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.